

Application Notes and Protocols: Phenyl Fluorosulfate in Radiochemistry for PET Imaging

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Compound of Interest

Compound Name: Phenyl fluorosulfate

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **phenyl fluorosulfate** and its derivatives in radiochemistry for Positron Emission Tomography (PET) imaging. The protocols are based on the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, which has emerged as a rapid and efficient method for ^{18}F -radiolabeling.

Introduction

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique crucial for drug development and medical diagnostics.[1] The development of novel PET tracers is often a complex and time-consuming process.[2] Fluorine-18 is the most commonly used radionuclide for PET due to its favorable decay characteristics.[1][3] The introduction of ^{18}F onto biomolecules has traditionally been a challenge, often requiring harsh reaction conditions.

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the field by enabling ultrafast and high-yield radiosynthesis of aryl [^{18}F]fluorosulfates.[4][5] This methodology allows for late-stage radiofluorination of structurally diverse molecules under mild conditions, making it an invaluable tool for developing novel PET tracers.[2][4] Aryl fluorosulfates are generally stable under physiological conditions, making them suitable probes for in vivo imaging.[4]

Key Applications

The SuFEx-based radiolabeling of aryl fluorosulfates has been successfully applied to a variety of molecules for PET imaging, including:

- Enzyme Inhibitors: Targeting enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1) and Fibroblast Activation Protein (FAP) for cancer imaging.[\[4\]](#)[\[6\]](#)
- Biomolecule Labeling: A versatile method for labeling peptides and other biomolecules.[\[7\]](#)[\[8\]](#)
- General PET Tracer Development: The mild and rapid nature of the reaction allows for high-throughput screening of potential PET tracer candidates.[\[2\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data for the radiosynthesis of various aryl [¹⁸F]fluorosulfates using the SuFEx methodology.

Compound Class	Example Compound	Radiochemical Yield (RCY)	Molar Activity (A _m)	Synthesis Time	Reference
Aryl Fluorosulfates	25 structurally diverse compounds	83–100% (median 98%)	280 GBq/μmol	30 seconds (reaction)	[4] [5]
FAP Inhibitors	^[18F] 12 and ^[18F] 13	39–56% (Activity Yield)	20–55 GBq/μmol	5 minutes (reaction)	[6]
PARP1 Inhibitor	^[18F] 35	85-93% (HPLC RCY)	103-111 GBq/μmol	30 seconds (reaction)	[4]
Hydrophilic Fluorosulfotetrazine	^[18F] 1	29–35% (Decay-Corrected Yield)	~165 MBq/μmol	90-95 minutes (total)	[9] [10] [11]
Potassium ^[18F] Fluorosulfate	^[18F] KSO ₃ F	31.6 ± 9.5% (Decay-Corrected)	48.5 ± 13.4 GBq/μmol	Not specified	[12]

Experimental Protocols

Protocol 1: Automated Radiosynthesis of Aryl ^[18F]Fluorosulfates via Isotopic Exchange

This protocol describes a fully automated, ultrafast method for the ¹⁸F-radiolabeling of aryl fluorosulfates.

Materials:

- Aryl fluorosulfate precursor (e.g., 3-Ethynylphenyl fluorosulfate)
- ^[18F]Fluoride (produced from a cyclotron)

- Kryptofix 2.2.2 (K_{222})
- Potassium Carbonate (K_2CO_3)
- Acetonitrile (MeCN), anhydrous
- Water, for injection
- C18 Sep-Pak cartridge
- Automated radiosynthesis module

Procedure:

- [^{18}F]Fluoride Trapping and Elution:
 - Aqueous [^{18}F]fluoride from the cyclotron is trapped on a quaternary methylammonium (QMA) cartridge.
 - The [^{18}F]fluoride is eluted from the cartridge with a solution of K_{222} and K_2CO_3 in acetonitrile/water.
- Azeotropic Drying:
 - The eluted [^{18}F]fluoride solution is heated under a stream of nitrogen or under vacuum to remove water azeotropically. This step is critical for achieving high radiochemical yields.
- Radiolabeling Reaction:
 - A solution of the aryl fluorosulfate precursor (typically 0.1 mg) in anhydrous acetonitrile (0.5 mL) is added to the dried $K[^{18}F]F/K_{222}$ complex.
 - The reaction is allowed to proceed at room temperature for 30 seconds.[\[4\]](#)
- Purification:
 - The reaction is quenched by adding water.

- The mixture is then passed through a C18 Sep-Pak cartridge. The desired aryl [^{18}F]fluorosulfate product is retained on the cartridge, while unreacted [^{18}F]fluoride and other polar impurities are washed away.
- The final product is eluted from the C18 cartridge with ethanol.
- Quality Control:
 - The radiochemical purity and identity of the final product are confirmed by radio-High Performance Liquid Chromatography (radio-HPLC).

Protocol 2: Manual Radiosynthesis of FAP-Targeting Aryl [^{18}F]Fluorosulfates

This protocol outlines the manual synthesis of ^{18}F -labeled Fibroblast Activation Protein Inhibitors (FAPIs).

Materials:

- FAPI precursor with an aryl fluorosulfate moiety (0.1 mg)
- [^{18}F]Fluoride
- Quaternary methylammonium (QMA) cartridge
- Tetrabutylammonium bicarbonate or other suitable base
- Methanol (MeOH)
- Acetonitrile (MeCN)
- Water
- HLB SPE cartridge

Procedure:

- [^{18}F]Fluoride Preparation:

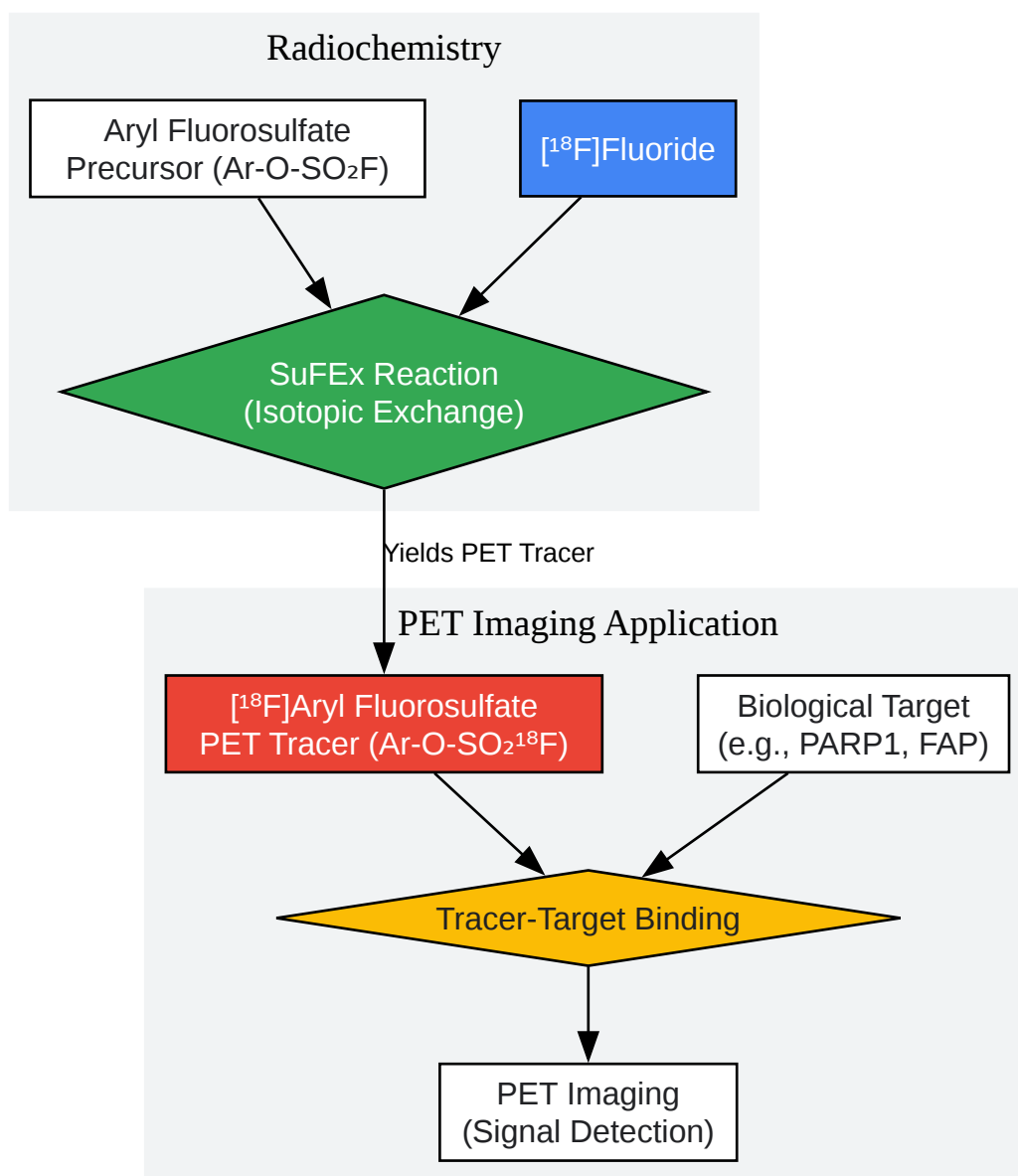
- [^{18}F]Fluoride is loaded onto a QMA cartridge.
- It is then eluted with a methanolic solution containing a base (e.g., tetrabutylammonium bicarbonate).
- The solvent is removed under reduced pressure at 70 °C for 5 minutes.[6]
- Radiolabeling:
 - The FAPI precursor (0.1 mg) dissolved in MeCN (0.5 mL) is added to the cooled reaction vessel containing the dried [^{18}F]fluoride.
 - The reaction proceeds for 5 minutes at room temperature.[2][6]
- Purification:
 - The reaction mixture is diluted with water (5 mL).
 - The diluted solution is passed through an HLB SPE cartridge to trap the radiolabeled product.[6]
 - The cartridge is washed with water to remove unreacted [^{18}F]fluoride.
 - The final product, [^{18}F]FAPI, is eluted from the cartridge with ethanol.
- Analysis:
 - The identity and purity of the product are confirmed by radio-Ultra High Performance Liquid Chromatography (radio-UHPLC).[2]

Visualizations



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Caption: Automated Radiosynthesis Workflow for Aryl [^{18}F]Fluorosulfates.



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